

Spectroscopic Analysis of L-Threoninol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Threoninol*

Cat. No.: B554944

[Get Quote](#)

Introduction

L-Threoninol, the reduced form of the amino acid L-threonine, is a chiral amino alcohol with significant applications in organic synthesis, particularly as a building block for chiral ligands and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **L-Threoninol**.

It is important to note that while extensive spectroscopic data is available for its precursor, L-Threonine, publicly accessible, experimentally-derived spectra for **L-Threoninol** are not readily available. Therefore, this guide presents predicted data based on the known structure of **L-Threoninol** and typical spectroscopic values for its constituent functional groups. The provided experimental protocols are generalized for the analysis of amino alcohols.

Predicted Spectroscopic Data

The structural difference between L-Threonine (a carboxylic acid) and **L-Threoninol** (a primary alcohol) leads to distinct spectroscopic signatures. The following tables summarize the predicted NMR, IR, and MS data for **L-Threoninol**.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **L-Threoninol**

Predicted				
¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-1	~3.5 - 3.7	Multiplet	2H	-CH ₂ OH
H-2	~3.0 - 3.2	Multiplet	1H	-CH(NH ₂)
H-3	~3.8 - 4.0	Multiplet	1H	-CH(OH)
H-4	~1.1 - 1.2	Doublet	3H	-CH ₃
OH, NH ₂	Variable	Broad Singlet	3H	-OH, -NH ₂
Predicted				
¹³ C NMR	Chemical Shift (ppm)	Assignment		
C-1	~65 - 70	-CH ₂ OH		
C-2	~55 - 60	-CH(NH ₂)		
C-3	~70 - 75	-CH(OH)		
C-4	~15 - 20	-CH ₃		

Table 2: Predicted IR Absorption Bands for **L-Threoninol**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (Amine)	Stretching	3300 - 3500	Medium (two bands for -NH ₂)
C-H (sp ³)	Stretching	2850 - 3000	Medium to Strong
C-O (Alcohol)	Stretching	1000 - 1260	Strong
C-N (Amine)	Stretching	1020 - 1250	Medium to Weak
O-H (Alcohol)	Bending	1330 - 1440	Medium
N-H (Amine)	Bending	1590 - 1650	Medium

Table 3: Predicted Mass Spectrometry Fragmentation for **L-Threoninol**

m/z	Proposed Fragment	Notes
105	[M] ⁺	Molecular Ion
88	[M - NH ₃] ⁺	Loss of ammonia
74	[M - CH ₂ OH] ⁺	Loss of hydroxymethyl group
57	[M - H ₂ O - NH ₃] ⁺	Loss of water and ammonia
44	[CH(NH ₂)=CH ₂] ⁺	Common fragment from amino alcohols
30	[CH ₂ =NH ₂] ⁺	Iminium ion

Experimental Protocols

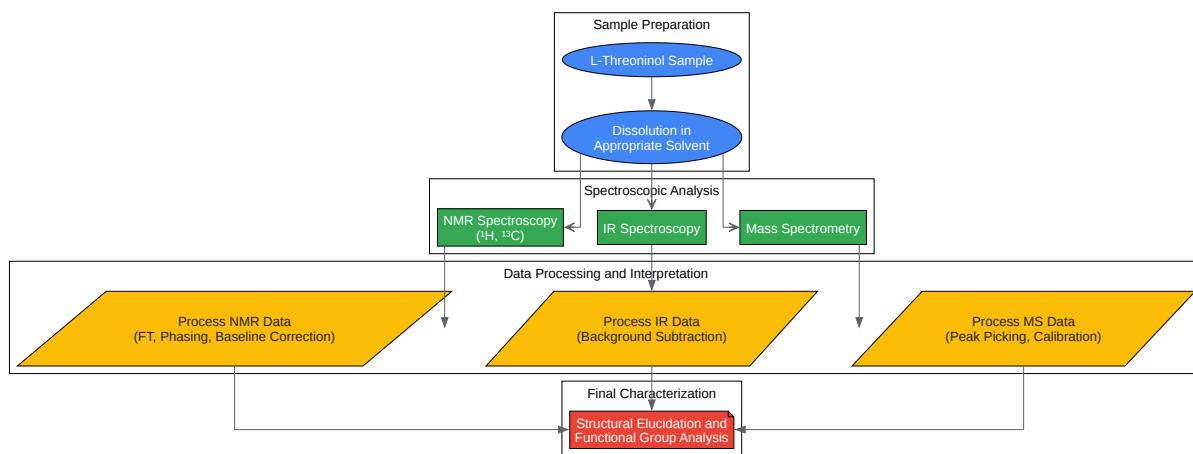
The following are generalized protocols for obtaining spectroscopic data for amino alcohols like **L-Threoninol**. Instrument parameters should be optimized for the specific sample and equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **L-Threoninol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (OH and NH₂).
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength for better resolution.
 - Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
 - Place a small amount of solid **L-Threoninol** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of **L-Threoninol** with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.


3. Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of **L-Threoninol** (e.g., 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

- Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Positive ion mode is typically used for amines to form $[M+H]^+$ ions.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Optimize for stable spray.
 - Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-200).
- For Tandem MS (MS/MS):
 - Isolate the precursor ion of interest (e.g., the $[M+H]^+$ ion at m/z 106).
 - Apply collision-induced dissociation (CID) energy to fragment the precursor ion.
 - Analyze the resulting product ions to obtain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **L-Threoninol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of L-Threonitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554944#spectroscopic-data-nmr-ir-ms-of-l-threonitol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com